(2E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enamide
Overview
Description
(2E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9-ethyl-9H-carbazole and a suitable cyanoacetamide derivative.
Condensation Reaction: The key step involves a condensation reaction between 9-ethyl-9H-carbazole and the cyanoacetamide derivative under basic conditions to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound of many carbazole derivatives.
9-ethyl-9H-carbazole: A closely related compound with similar structural features.
Cyanoacetamide derivatives: Compounds with similar functional groups.
Uniqueness
(2E)-2-cyano-3-(9-ethyl-9H-carbazol-3-yl)prop-2-enamide is unique due to the combination of the carbazole moiety and the cyanoacetamide group, which may confer distinct chemical and biological properties compared to other carbazole derivatives.
Properties
IUPAC Name |
(E)-2-cyano-3-(9-ethylcarbazol-3-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-2-21-16-6-4-3-5-14(16)15-10-12(7-8-17(15)21)9-13(11-19)18(20)22/h3-10H,2H2,1H3,(H2,20,22)/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFRPYQQQAPBGD-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=C(C#N)C(=O)N)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)N)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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